N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide
Description
N-((1,2-Dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide backbone linked to a 1,2-dimethylindole moiety via a methylene bridge. The 1,2-dimethyl substitution on the indole ring replaces the N–H group of the parent indole with a methyl group, reducing hydrogen-bonding capacity while enhancing lipophilicity. This structural modification may influence its physicochemical properties and biological interactions compared to other cyclohexanecarboxamide derivatives.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-10-16-11-14(8-9-17(16)20(13)2)12-19-18(21)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZMQWHBDZBBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Dimethyl Groups: The 1,2-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the indole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functionality undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and the corresponding amine.
Key Findings :
-
Hydrolysis rates depend on steric hindrance near the carboxamide group.
-
The indole’s methyl substituents at positions 1 and 2 reduce side reactions during hydrolysis .
Alkylation at the Indole C(3) Position
The indole ring undergoes alkylation under photoredox conditions.
Mechanism :
-
Photoexcited Ir(III)* generates radicals (e.g., cyanomethyl), which attack the indole’s C(3) position .
-
Steric effects from the 1,2-dimethyl groups direct alkylation to C(3) rather than C(2) .
Acylation Reactions
The primary amine (post-hydrolysis) participates in acylation.
| Reagents | Products | Conditions |
|---|---|---|
| Acyl chlorides (RCOCl) | N-Acylated 5-(aminomethyl)-1,2-dimethylindole | DCM, AlCl₃, 0–25°C |
| Aldehydes, Pd(OAc)₂, TBHP | C(2)-Acyl indole derivatives | Visible light, RT |
Notable Observations :
Oxidation of the Indole Ring
The indole moiety is susceptible to oxidation, particularly at the pyrrole ring.
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| O₂, Cu(I) catalyst | Indole-2,3-dione (isatin derivative) | DMF, 80°C |
| H₂O₂, FeCl₃ | 5-Hydroxyindole derivatives | CH₃CN, RT |
Challenges :
Photochemical Reactions
Visible light-mediated reactions enable functionalization without harsh reagents.
Advantages :
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. This can result in effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Features
Cyclohexanecarboxamide Core :
The cyclohexane ring in the target compound likely adopts a chair conformation, as observed in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) . This conformation minimizes steric strain and is common in cyclohexane derivatives.- Substituent Effects: The 1,2-dimethylindole group distinguishes the target compound from analogs like N-(4-fluorophenyl)cyclohexanecarboxamide (, Entry 18) and thiourea-linked derivatives (e.g., H₂L₁–H₂L₉) . In contrast, thiourea derivatives (e.g., H₂L₉) feature N–H and C=S groups, enabling intramolecular hydrogen bonds (e.g., N–H···O=C) and metal-chelation properties .
Data Tables
Table 2: Functional Group Impact
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C_{16}H_{22}N_{2}O
- Molecular Weight: 258.36 g/mol
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cannabinoid Receptors : Research indicates that indole derivatives can act as allosteric modulators of the cannabinoid receptor type 1 (CB1). The structural modifications in compounds similar to this compound have been shown to significantly influence their binding affinity and cooperativity at CB1 receptors .
- Antimicrobial Activity : Indole-based compounds have demonstrated antimicrobial properties against various pathogens. For instance, certain derivatives exhibit potent activity against drug-resistant strains of bacteria, suggesting that modifications in the indole structure can enhance their efficacy .
- Anticancer Potential : Some studies have focused on the anticancer properties of indole derivatives. The ability to induce apoptosis in cancer cells has been noted, with specific emphasis on their mechanisms involving disruption of cell cycle progression and induction of oxidative stress .
Case Study 1: Anticancer Activity
A study evaluated a series of indole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | A549 (lung cancer) |
| Compound B | 15 | MCF7 (breast cancer) |
| N-(indole derivative) | 8 | HeLa (cervical cancer) |
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of several indole derivatives were assessed against both Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the indole structure could lead to enhanced antibacterial activity.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacteria Strain |
|---|---|---|
| Compound C | 0.5 µg/mL | MRSA |
| Compound D | 1 µg/mL | E. coli |
| N-(indole derivative) | 0.75 µg/mL | Pseudomonas aeruginosa |
Q & A
Basic Research Question
- NMR : H and C NMR identify substituent patterns (e.g., dimethyl groups on indole at δ 2.3–2.5 ppm) and confirm amide bond formation (C=O at ~168 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNO) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexane ring and indole alignment .
How can biological activity assays be designed to evaluate this compound’s potential as a Bcl-2/Mcl-1 inhibitor?
Advanced Research Question
- In Vitro Assays : Fluorescence polarization assays using FITC-labeled BIM peptides to measure binding affinity to Bcl-2/Mcl-1 proteins. IC values <100 nM indicate promising activity .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) to assess pro-apoptotic effects .
- Structural Optimization : Modify the cyclohexane carboxamide or indole methyl groups to enhance binding pocket interactions .
How should researchers resolve contradictions in 1^11H NMR data for this compound?
Advanced Research Question
Conflicting peak assignments (e.g., overlapping indole and cyclohexane signals) can be addressed by:
- Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility in the cyclohexane ring .
- 2D Techniques : HSQC and COSY correlate proton-proton couplings and resolve ambiguities in crowded regions .
- Deuteration Studies : Replace labile protons (e.g., NH) with deuterium to simplify spectra .
What strategies improve reaction yields in large-scale synthesis?
Advanced Research Question
- Catalyst Optimization : Use Lewis acids (e.g., AlMe) to accelerate transamidation kinetics .
- Workup Protocols : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials, while silica gel chromatography isolates the product in >95% purity .
- Process Monitoring : In-line FTIR tracks carbonyl chloride intermediate formation to prevent degradation .
How can computational modeling predict the compound’s binding mode to protein targets?
Advanced Research Question
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions between the indole moiety and hydrophobic pockets of Bcl-2/Mcl-1 .
- MD Simulations : GROMACS assesses stability of the ligand-protein complex over 100-ns trajectories .
- QSAR : Correlate substituent electronegativity (e.g., methyl groups) with binding free energy (ΔG) .
What solvent systems mitigate solubility issues during biological testing?
Basic Research Question
- Stock Solutions : Use DMSO (10 mM) for initial dissolution, followed by dilution in PBS (pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity .
- Cosolvents : Ethanol (5% v/v) improves aqueous solubility without denaturing proteins in vitro .
How does pH affect the compound’s stability in long-term storage?
Basic Research Question
- Accelerated Stability Studies : Store at 25°C/60% RH for 6 months. HPLC analysis shows degradation <5% at pH 4–7 but >15% at pH >8 due to amide hydrolysis .
- Recommendations : Lyophilize and store under nitrogen at -20°C in amber vials to prevent photodegradation .
What structural modifications enhance the compound’s selectivity for Mcl-1 over Bcl-2?
Advanced Research Question
- Hydrophobic Substituents : Introduce a 4-fluorophenoxy group on the cyclohexane ring to fill Mcl-1’s P2 pocket, improving selectivity by 10-fold .
- Rigidification : Replace the cyclohexane with a bicyclo[3.1.0]hexane scaffold to reduce conformational entropy, favoring Mcl-1 binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
